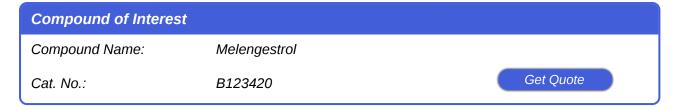


Endocrine Effects of Melengestrol Acetate (MGA) in Non-Target Species: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Melengestrol acetate (MGA) is a synthetic progestin widely used in the cattle industry for growth promotion and estrus suppression. Its potential for environmental release and subsequent impact on non-target species has raised concerns within the scientific community. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of MGA across a range of non-target species, including mammals, fish, amphibians, and invertebrates. It summarizes key quantitative data on hormonal, reproductive, and developmental toxicities, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and the study of endocrine-disrupting compounds.

Introduction

Melengestrol acetate (MGA) is a potent synthetic progestogen designed to mimic the action of the natural hormone progesterone.[1] As an agonist of the progesterone receptor, MGA is effective in manipulating the reproductive cycles of target species, primarily beef heifers.[2] However, the excretion of MGA and its metabolites into the environment through animal waste raises concerns about its potential to disrupt the endocrine systems of unintendedly exposed



wildlife. This guide synthesizes the current scientific literature on the endocrine effects of MGA in non-target species, providing a foundation for further research and risk assessment.

Endocrine Effects in Non-Target Mammalian Species

Studies in various non-target mammalian species have demonstrated that MGA can elicit significant endocrine and reproductive effects. These effects are largely consistent with its progestogenic and, to a lesser extent, glucocorticoid activity.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of MGA observed in key studies on non-target mammalian species.

Table 1: Hormonal and Reproductive Effects of MGA in Non-Human Primates



Species	Dose	Exposure Duration	Observed Effects	NOAEL/LO AEL	Reference
Cynomolgus Monkey (Macaca fascicularis)	5, 10, 25 μg/kg bw/day (oral)	3 consecutive menstrual cycles	Altered serum hormones (decreased LH, estradiol, and progesterone) and menstrual cyclicity. Increased incidence of changed cycles at 10 & 25 µg/kg.	LOAEL: 5 μg/kg bw/day	[4]
Rhesus Monkey (Macaca mulatta)	1.5 μg/kg bw/day (oral)	1 menstrual cycle	No observed adverse effects.	NOAEL: 1.5 μg/kg bw/day	[3]

Table 2: Reproductive and Developmental Effects of MGA in Other Mammalian Species

| Species | Dose | Exposure Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | | C3Han/f Mice | 1.5 mg/kg bw/day | Carcinogenicity study | Increased incidence of mammary gland tumors, mammary gland hyperplasia, endometrial hyperplasia, lack of corpora lutea, elevated serum prolactin.[3][5] |[3][5] | | Rabbit | 0.8 and 1.6 mg/kg bw/day | Developmental toxicity study | Malformations including cleft palate, clubfoot, umbilical hernia, and defective skeletal ossification (attributed to glucocorticoid action).[5] |[5] | | Zoo Canids (various species) | Chronic contraceptive use | Retrospective study | Increased risk for endometrial hyperplasia, hydrometra, fibrosis, and adenomyosis. Uterine mineralization observed exclusively in MGA-treated animals.[6] |[6] | | Zoo Felids (various species) | Chronic contraceptive use | Retrospective study | No association with ovarian disease, including cancer. Folliculogenesis was not suppressed, and some ovulation occurred.[1] |[1] | | White-tailed Deer (Odocoileus



virginianus) | 0.6 to 1.0 mg/head daily | Breeding season (Oct-Mar) or up to 12 months | Inhibition of reproduction without adverse side effects on growth, sexual maturation, or subsequent fertility.[7] |[7] | Blackbuck Antelope, Barasingha, Axis, Sambar, and Sika Deer | 1-2 mg/day in feed | Various periods | 93-100% contraceptive rates. Lower post-treatment reproductive rates observed in some species.[7] |[7] |

Detailed Experimental Protocols

- Objective: To determine the hormonal no-observed-effect-level (NOEL) of MGA in a non-human primate model.
- Animal Model: 32 normally cycling female Cynomolgus monkeys (Macaca fascicularis), 5-11 years old.
- Experimental Design: Animals were randomly assigned to four groups (n=8 per group) and received daily oral doses of 0 (ethanol vehicle), 5, 10, or 25 μg/kg body weight of MGA for three consecutive menstrual cycles (up to 105 days).
- Endpoint Analysis:
 - Hormone Analysis: Serum concentrations of luteinizing hormone (LH), estradiol, and progesterone were measured.
 - Reproductive Cycle Monitoring: Menstrual cyclicity and ovulation were monitored.
- Key Findings: Statistically significant decreases in serum LH and estradiol were observed at 10 and 25 μg/kg, with decreased progesterone at the highest dose. The incidence of altered menstrual cycles was significantly increased at 10 and 25 μg/kg. A Lowest-Observed-Adverse-Effect-Level (LOAEL) was established at 5 μg/kg bw/day.[4]
- Objective: To investigate the impact of MGA on the reproductive health of zoo canids.
- Study Design: A retrospective histopathological evaluation of reproductive tracts from 81 adult female canids from various US zoos.
- Groups: MGA-treated (n=20) and untreated control (n=61) animals.
- Methodology:



- Reproductive tracts were collected and fixed.
- Tissues were processed for standard histopathological examination.
- Microscopic evaluations were performed without prior knowledge of the animal's treatment status.
- Endpoints: Prevalence of uterine lesions such as endometrial hyperplasia, hydrometra, adenomyosis, fibrosis, and mineralization.
- Key Findings: MGA treatment was identified as a significant risk factor for the development of several uterine pathologies, suggesting the potential for impaired fertility.[6]

Endocrine Effects in Non-Target Aquatic Species

The presence of MGA in aquatic environments through runoff from agricultural areas is a primary concern for the health of aquatic ecosystems.

Quantitative Data Summary

Table 3: Effects of MGA on Aquatic Vertebrates



Species	Concentrati on	Exposure Duration	Observed Effects	NOAEL/LO AEL	Reference
Zebrafish (Danio rerio)	1, 10, 100, 200 ng/L	15 days	Reduced egg production (significant at 200 ng/L). Significantly diminished circulating estradiol and testosterone in females, and 11-keto testosterone in males.	-	[7]
African Clawed Frog (Xenopus laevis)	100 ng/L	60 days	Significant reduction in total body mass and snout-vent length.	-	[1]

Table 4: Effects of MGA on Aquatic Invertebrates

Species	Test Type	Concentrati on/Dose	Observed Effects	Chronic Value (ChV)	Reference
Freshwater Mussel (Lampsilis siliquoidea) glochidia	Acute (48h) aqueous	4 mg/L	Acutely toxic.	-	[8]
Mayfly (Hexagenia spp.)	Chronic sediment	37 mg/kg (0.25 mg/L)	Significant growth effects.	21 mg/kg (0.1 mg/L)	[8]



Detailed Experimental Protocols

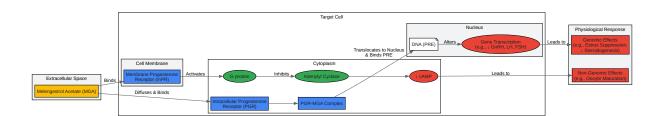
- Objective: To investigate the endocrine-disrupting effects of MGA on zebrafish reproduction.
- Animal Model: Six-month-old reproductive adult zebrafish (Danio rerio).
- Experimental Design: Fish were exposed to nominal concentrations of 1, 10, 100, and 200 ng/L of MGA for 15 days in a flow-through system. A solvent control group was also maintained.
- Endpoint Analysis:
 - Fecundity: Daily egg production was monitored.
 - Hormone Analysis: Plasma concentrations of estradiol and testosterone in females, and 11-keto testosterone in males were measured using enzyme-linked immunosorbent assays (ELISA).
 - Embryonic Development: Hatching rates and early embryonic development of the offspring were observed.
- Key Findings: MGA exposure led to a dose-dependent decrease in egg production and significantly lowered sex steroid hormone levels in both sexes, indicating potent endocrinedisrupting activity.[7]
- Objective: To evaluate the effects of MGA on the growth and development of African clawed frog tadpoles.
- Animal Model:Xenopus laevis larvae.
- Experimental Design: Tadpoles were exposed to 100 ng/L MGA for 60 days.
- Endpoint Analysis:
 - Growth: Total body mass and snout-vent length were measured.
- Key Findings: Exposure to MGA at an environmentally relevant concentration resulted in significant growth inhibition.[1]



Signaling Pathways and Experimental Workflows Progesterone Receptor Signaling Pathway

MGA exerts its effects primarily by acting as an agonist for the progesterone receptor (PR). In vertebrates, progesterone signaling can occur through both classical (genomic) and non-classical (non-genomic) pathways.

- Classical (Genomic) Pathway: MGA binds to intracellular progesterone receptors (PGRs),
 which then translocate to the nucleus, bind to progesterone response elements (PREs) on
 the DNA, and modulate the transcription of target genes. This pathway is responsible for the
 longer-term effects on processes like ovulation and estrus suppression.
- Non-Classical (Non-Genomic) Pathway: MGA can also bind to membrane-associated
 progesterone receptors (mPRs), leading to rapid intracellular signaling cascades. This often
 involves the activation of G-proteins, which in turn modulate the activity of enzymes like
 adenylyl cyclase, leading to changes in intracellular second messengers such as cAMP. This
 can influence processes like oocyte maturation in fish.





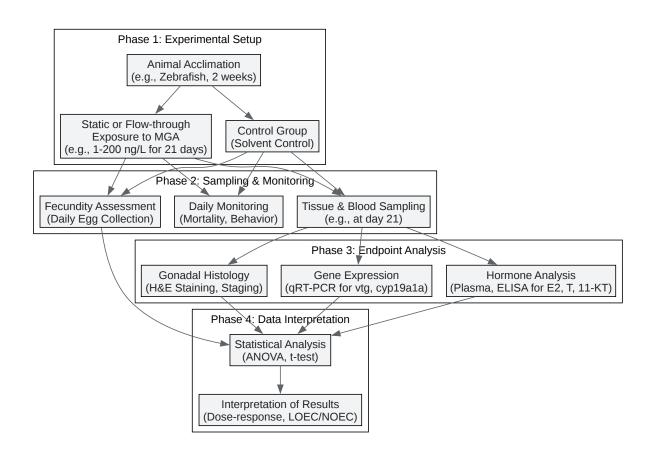
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Caption: Generalized signaling pathway of Melengestrol Acetate (MGA).

Typical Experimental Workflow for an Aquatic Endocrine Disruptor Study

The following diagram illustrates a typical workflow for a study investigating the effects of an endocrine-disrupting chemical, such as MGA, on a fish species.





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Caption: Typical experimental workflow for an aquatic EDC study.

Conclusion



The available scientific literature clearly demonstrates that **melengestrol** acetate possesses endocrine-disrupting capabilities in a variety of non-target species. In mammals, MGA can lead to reproductive tract lesions and hormonal imbalances. In aquatic vertebrates, such as fish and amphibians, environmentally relevant concentrations of MGA have been shown to impair reproduction and development. Aquatic invertebrates also exhibit sensitivity to MGA.

This technical guide highlights the need for continued research to fully understand the environmental risks associated with MGA. Future studies should focus on generating more comprehensive quantitative data for a wider range of species, particularly for chronic, low-dose exposures. Detailed investigations into the downstream effects of MGA-mediated signaling are also warranted to better link molecular initiating events to adverse outcomes at the organism and population levels. The methodologies and data presented herein provide a critical foundation for these future research endeavors and for the development of more robust environmental risk assessments for synthetic hormones.

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